3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid is a chemical compound with the molecular formula C11H7NO4S and a molecular weight of 249.24 g/mol . This compound is characterized by the presence of a benzo[d][1,3]dioxole ring fused to an isothiazole ring, with a carboxylic acid group attached to the isothiazole ring. It is primarily used for research purposes and is not intended for human therapeutic applications.
Preparation Methods
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid involves several steps. One common synthetic route includes the use of benzo[d][1,3]dioxole and isothiazole derivatives. The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, such as the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of halogenated reagents. Common reagents and conditions used in these reactions include palladium catalysts, cesium carbonate, and various halogenated compounds. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid can be compared with other similar compounds, such as:
1,3-Benzodioxole-5-carboxylic acid: This compound shares the benzo[d][1,3]dioxole ring but differs in the functional groups attached.
3,4-(Methylenedioxy)phenylacetic acid: Another compound with a similar benzo[d][1,3]dioxole ring structure. The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and isothiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,2-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)7-4-17-12-10(7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARACCDVATKCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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